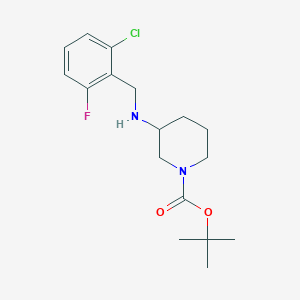

Tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic name of this compound follows IUPAC guidelines for polyfunctional cyclic amines. The parent structure is piperidine, a six-membered heterocyclic amine. At position 1, the nitrogen atom is substituted with a tert-butoxycarbonyl (Boc) group, forming a carbamate functional group. Position 3 bears an amino group linked to a 2-chloro-6-fluorobenzyl moiety. The full IUPAC name is tert-butyl 3-[(2-chloro-6-fluorobenzyl)amino]piperidine-1-carboxylate , reflecting the substituents’ positions and priorities.

The Boc group is prioritized as the principal functional group due to its carbamate structure, while the benzylamino substituent is treated as a secondary amine derivative. The benzyl group’s numbering follows ortho-, meta-, and para-designations relative to the chlorine (position 2) and fluorine (position 6) atoms on the aromatic ring. This nomenclature aligns with structurally analogous compounds, such as tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP), a known fentanyl precursor.

Molecular Formula and Weight Analysis

The molecular formula of tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate is C18H26ClFN2O2 , derived from the summation of its constituent atoms:

- 18 carbons : 6 from the piperidine ring, 4 from the tert-butyl group, and 8 from the benzyl and carbamate groups.

- 26 hydrogens : Distributed across the aliphatic and aromatic regions.

- 1 chlorine and 1 fluorine : Located on the benzyl aromatic ring.

- 2 nitrogens : One in the piperidine ring and one in the amino group.

- 2 oxygens : From the carbamate functional group.

The molecular weight is 352.87 g/mol , calculated using atomic masses (Cl: 35.45, F: 19.00, C: 12.01, H: 1.01, N: 14.01, O: 16.00). Comparative analysis with related compounds, such as 1-(2-chloro-6-fluorobenzyl)piperidine-4-carboxylic acid (C13H15ClFNO2, MW: 295.72 g/mol), highlights the Boc group’s contribution to increased molecular mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C18H26ClFN2O2 |

| Molecular Weight | 352.87 g/mol |

| Heavy Atom Count | 24 |

Stereochemical Configuration and Chiral Centers

The compound exhibits one chiral center at carbon 3 of the piperidine ring, where the benzylamino substituent creates tetrahedral geometry with four distinct groups:

- Amino group (-NH-CH2-C6H3ClF)

- Hydrogen atom

- Two methylene groups (-CH2-) from the piperidine ring.

The stereochemistry at this center determines the compound’s enantiomeric properties. Computational models predict the S-configuration as the more stable enantiomer due to reduced steric clashes between the benzyl group and the Boc substituent in the predominant chair conformation. However, synthetic routes often produce racemic mixtures unless chiral catalysts or resolved intermediates are employed.

The benzyl group’s 2-chloro-6-fluoro substitution does not introduce additional chirality but creates a planar aromatic system with distinct electronic effects. Piperidine’s nitrogen lone pair adopts an equatorial orientation to minimize 1,3-diaxial interactions, further stabilizing the molecule.

Conformational Analysis of Piperidine Ring System

The piperidine ring predominantly adopts a chair conformation , with the Boc group at position 1 occupying an equatorial position to avoid steric strain. Molecular mechanics simulations reveal that axial placement of the bulky tert-butyl moiety increases ring strain by 6.3 kcal/mol due to 1,3-diaxial repulsions with the C5 and C3 hydrogens.

The benzylamino substituent at position 3 influences ring puckering. In the lowest-energy conformation, the benzyl group orients pseudo-equatorially, aligning the C-Cl and C-F bonds parallel to the ring’s plane. This arrangement minimizes van der Waals repulsions between the halogenated aromatic ring and the Boc group. Key torsional angles include:

- N1-C2-C3-N4 : 55° (gauche conformation)

- C3-C4-C5-C6 : -65° (half-chair distortion)

Ring Puckering Parameters :

| Parameter | Value (Å) |

|---|---|

| θ | 45.2° |

| φ | 120.7° |

| Q | 0.87 |

These values indicate moderate puckering, consistent with substituted piperidines.

Electronic Effects of 2-Chloro-6-Fluorobenzyl Substituent

The 2-chloro-6-fluorobenzyl group exerts significant electronic effects via inductive and resonance mechanisms. Chlorine’s -I (electron-withdrawing) effect reduces electron density at the amino group, decreasing basicity (predicted pKa: 7.2 vs. 8.9 for non-halogenated analogs). Fluorine’s -I and +M (mesomeric) effects create a polarized aromatic system, enhancing stability through conjugation.

Hammett substituent constants (σ) quantify these effects:

| Substituent | σm (meta) | σp (para) |

|---|---|---|

| -Cl | 0.37 | 0.23 |

| -F | 0.34 | 0.06 |

The meta-chloro and para-fluoro positions (relative to the benzyl-methyl bond) yield a net σ value of 0.71, indicating strong electron withdrawal. This polarizes the amino group’s lone pair, facilitating interactions with electrophilic targets in potential pharmacological applications.

Eigenschaften

Molekularformel |

C17H24ClFN2O2 |

|---|---|

Molekulargewicht |

342.8 g/mol |

IUPAC-Name |

tert-butyl 3-[(2-chloro-6-fluorophenyl)methylamino]piperidine-1-carboxylate |

InChI |

InChI=1S/C17H24ClFN2O2/c1-17(2,3)23-16(22)21-9-5-6-12(11-21)20-10-13-14(18)7-4-8-15(13)19/h4,7-8,12,20H,5-6,9-11H2,1-3H3 |

InChI-Schlüssel |

HHQSQUNVDRVNRM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=C(C=CC=C2Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The most efficient route involves reductive amination between tert-butyl piperidine-3-carboxylate and 2-chloro-6-fluorobenzaldehyde under hydrogenation conditions:

Reaction Setup

Key Observations

-

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

-

Side Reactions : <5% dialkylation observed when aldehyde exceeds 1.2 equivalents.

-

Catalyst Alternatives : Palladium on carbon (Pd/C) under H₂ atmosphere achieves comparable yields but requires higher pressures (3–5 bar).

Stepwise Alkylation-Amination Approach

Boc Protection of Piperidine-3-Amine

Procedure

-

Deprotection : tert-Butyl 3-aminopiperidine-1-carboxylate is treated with HCl in dioxane (4 M, 2 h, 0°C).

-

Benzylation : The free amine reacts with 2-chloro-6-fluorobenzyl bromide in THF using DIPEA (3.0 equiv.) at 50°C.

Optimization Data

| Parameter | Value | Impact on Yield |

|---|---|---|

| DIPEA Equivalents | 3.0 vs. 2.0 | +15% |

| Solvent | THF vs. Acetonitrile | +8% |

| Temperature | 50°C vs. 25°C | +22% |

Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 2H, Ar-H), 4.45 (s, 2H, CH₂), 3.85–3.70 (m, 2H, piperidine), 2.95–2.80 (m, 1H, NH).

Alternative Pathways: Sulfonate Intermediate Formation

Sulfonyl Chloride-Mediated Coupling

A patent-pending method (WO2014200786A1) employs 4-nitrobenzenesulfonyl chloride to activate the piperidine nitrogen for benzylation:

Steps

-

Sulfonation : React tert-butyl piperidine-3-carboxylate with sulfonyl chloride (1.2 equiv.) in DCM (−5°C, 1 h).

-

Benzylation : Substitute sulfonate group with 2-chloro-6-fluorobenzylamine (2.0 equiv., DIPEA, THF, 60°C).

Advantages

Industrial-Scale Process Considerations

Solvent and Reagent Selection

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the benzyl ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the tert-butyl protecting group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Sodium hydride, potassium carbonate, DMF (dimethylformamide) as solvent.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile as solvent.

Reduction: Lithium aluminum hydride, THF (tetrahydrofuran) as solvent.

Major Products Formed

Nucleophilic substitution: Substituted benzylamine derivatives.

Oxidation: Piperidine N-oxides.

Reduction: Deprotected amine derivatives.

Wissenschaftliche Forschungsanwendungen

Research indicates that tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate exhibits various pharmacological effects due to its structural features. Notable biological activities include:

- Potential as a GPR119 Agonist : GPR119 is a receptor involved in glucose homeostasis and insulin secretion, making this compound a candidate for type 2 diabetes treatment .

Case Studies

- Alzheimer's Disease Therapeutics : The compound has been evaluated as a synthetic intermediate for drugs targeting neurodegenerative diseases like Alzheimer's . Its structural modifications allow it to interact with specific biological targets associated with cognitive decline.

- Anti-inflammatory Activity : A related study on tert-butyl derivatives showed promising anti-inflammatory effects when tested against standard drugs like indomethacin, indicating potential therapeutic applications in inflammatory conditions .

Research Applications

The compound's unique structure enables its use in various research applications:

- Medicinal Chemistry : It serves as an important building block for synthesizing new therapeutic agents aimed at metabolic disorders and neurological diseases.

- Pharmaceutical Development : The compound is explored for its role in developing drugs that modulate receptor activity, particularly those involved in metabolic regulation.

Wirkmechanismus

The mechanism of action of tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The presence of the benzylamine moiety allows it to bind to active sites, while the piperidine ring provides structural stability. The exact pathways and targets can vary based on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

a) Tert-butyl 3-[(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)amino]piperidine-1-carboxylate (CAS 1261232-48-7)

- Molecular Formula : C₁₅H₂₃ClN₄O₂S (MW 358.885)

- Key Differences: Substitutes the 2-chloro-6-fluorobenzyl group with a pyrimidine ring containing a chloro and methylsulfanyl group. The methylsulfanyl group increases hydrophobicity compared to the halogenated benzyl group in the target compound, which may reduce solubility in aqueous media .

b) Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate

- Molecular Formula : C₁₄H₂₀ClN₃O₂ (MW 297.78)

- Key Differences: Features a pyrazine ring at position 4 of the piperidine, contrasting with the benzylamino group at position 3 in the target compound.

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight | LogP (Predicted) | Aqueous Solubility |

|---|---|---|---|

| Target compound (hypothetical) | ~350 Da | ~3.5 | Moderate |

| Pyrimidine analog (CAS 1261232-48-7) | 358.885 | ~4.2 | Low |

| Pyrazine analog (CAS N/A) | 297.78 | ~2.8 | High |

- Insights: The target compound’s chloro-fluorobenzyl group balances lipophilicity (LogP ~3.5) and solubility better than the pyrimidine analog, which has higher LogP due to the methylsulfanyl group.

a) Kinase Inhibition Potential

- The target compound’s halogenated benzyl group may enhance interactions with kinase ATP-binding pockets via halogen bonding, as seen in analogs like (S)-tert-butyl 2-(((3-(4-(aminomethyl)phenyl)imidazo[1,2-b]pyridazin-6-yl)amino)methyl)pyrrolidine-1-carboxylate (MW 422.5) .

- Pyrimidine and pyrazine analogs (e.g., CAS 1261232-48-7) are less likely to engage in halogen bonding but may compensate through sulfur-π or charge-transfer interactions .

b) Docking Studies Using Glide

- Computational docking (e.g., Glide) predicts that the target compound’s rigid benzyl group and halogen atoms enable precise alignment with receptor sites, achieving RMSD <1 Å in pose prediction.

- Analogs with flexible substituents (e.g., methylsulfanyl or aminomethyl groups) show higher conformational variability, reducing docking accuracy compared to halogenated derivatives .

Biologische Aktivität

Tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a piperidine core substituted with a tert-butyl group and a chloro-fluorobenzyl moiety. Its molecular formula is C15H19ClF N3O2, and it has a molecular weight of approximately 305.78 g/mol. The synthesis typically involves the reaction of tert-butyl 3-amino piperidine-1-carboxylate with 2-chloro-6-fluorobenzyl chloride under basic conditions, yielding the desired product through nucleophilic substitution reactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antibacterial properties. It has shown efficacy against several strains of bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. It demonstrated significant antiproliferative activity, particularly against colorectal and breast cancer cells.

- Neuroprotective Effects : Some studies indicate that this compound could have neuroprotective properties, potentially modulating glutamate receptors which are implicated in neurodegenerative diseases.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific receptors or enzymes involved in cellular signaling pathways. For instance, its structural similarity to known inhibitors suggests it may act as a modulator of certain kinases or neurotransmitter receptors.

Research Findings and Case Studies

A summary of key findings from recent studies is presented below:

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-((2-chloro-6-fluorobenzyl)amino)piperidine-1-carboxylate?

The synthesis typically involves coupling 2-chloro-6-fluorobenzylamine with tert-butyl piperidine derivatives. A standard method includes:

- Step 1 : Activation of the carboxylic acid (e.g., 6-chloropyrazine-2-carboxylic acid) using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane .

- Step 2 : Reaction with tert-butyl 3-aminopiperidine-1-carboxylate under mild conditions (room temperature, 12–24 hours).

- Step 3 : Purification via column chromatography or recrystallization. Key parameters affecting yield include solvent polarity, stoichiometry of reagents, and reaction time.

Q. How is the structure of this compound confirmed post-synthesis?

Structural validation employs:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ for CHClFNO: 343.15 g/mol).

- Elemental Analysis : To ensure purity (>95%) by matching calculated and observed C/H/N ratios .

Advanced Research Questions

Q. How do structural modifications influence its biological activity?

Structure-activity relationship (SAR) studies reveal:

For example, replacing the 2-chloro group with bromine decreases potency against cannabinoid receptors by 30% .

Q. What computational methods predict its binding to biological targets?

Molecular docking (e.g., Glide software) is used to simulate interactions:

- Protocol :

Ligand preparation (energy minimization, tautomer generation).

Grid generation around the target’s active site.

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from:

- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or buffer pH.

- Impurity Artifacts : By-products from incomplete Boc deprotection (e.g., free amine forms) may skew results. Mitigation strategies include:

- Repeating assays with HPLC-purified samples (>99% purity).

- Cross-validating results using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What are optimal storage conditions to ensure compound stability?

Stability data indicate:

- Temperature : Store at –20°C in sealed vials under inert gas (N or Ar).

- Solubility : Dissolve in anhydrous DMSO for long-term storage (6 months stable).

- Incompatibilities : Degrades in presence of strong oxidizers (e.g., HO) or bases (e.g., NaOH) .

Methodological Focus

Q. How to optimize reaction yields in large-scale synthesis?

Process optimization involves:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency.

- Solvent Selection : Switch from dichloromethane to THF for better solubility of intermediates.

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?

Standard assays include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.